molecular formula C13H18F3N3O4 B2868927 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2253630-73-6

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

Cat. No.: B2868927
CAS No.: 2253630-73-6
M. Wt: 337.299
InChI Key: BYGHLWXVFPRKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. The structure of this compound features two key pharmacophoric elements: a trifluoromethyl-substituted pyrazole and a Boc-protected amino acid . The trifluoromethyl group is a common motif in active pharmaceutical ingredients due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . The tert-butoxycarbonyl (Boc) group serves as a versatile protecting group for amines, a crucial feature in the multi-step synthesis of complex molecules . Compounds incorporating similar pyrazole and protected amino acid structures have been investigated as key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes and as potential kinase inhibitors . This compound is intended for use as a critical synthetic intermediate. Researchers can leverage its reactive carboxylic acid and protected amine functionalities to construct more complex molecular architectures. Its primary research value lies in the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O4/c1-12(2,3)23-11(22)17-5-4-7(10(20)21)8-6-18-19-9(8)13(14,15)16/h6-7H,4-5H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHLWXVFPRKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=C(NN=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features of Analogs

The compound belongs to a broader class of pyrazole-containing butanoic acid derivatives. Below is a comparative analysis with structurally related compounds (Table 1):

Compound Name Molecular Formula Molecular Weight Substituent Positions & Groups CAS Number Key Differences vs. Target Compound
4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid C₁₄H₂₀F₃N₃O₄ 357.32 Boc-amino (C-4), 5-CF₃-pyrazol-4-yl (C-2) Not provided Reference compound
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₉F₃N₂O₂ 222.17 Pyrazol-1-yl (C-4), no Boc group 1823791-94-1 Pyrazole at C-1 vs. C-4; lacks Boc protection
4-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₃F₃N₂O₂ 250.22 Ethyl-CF₃-pyrazol-1-yl (C-4) 1855890-02-6 Ethyl substituent on pyrazole; positional isomerism
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₉F₃N₂O₂ 222.17 Pyrazol-1-yl (C-2) 1339703-80-8 Pyrazole at C-2 vs. C-4; shorter carbon chain
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one C₁₈H₂₁F₃N₄O 390.38 Piperazine-linked CF₃-phenyl, ketone moiety Not provided Ketone vs. carboxylic acid; piperazine pharmacophore

Table 1 : Structural comparison with analogs.

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